Pyrazine, 2,6-dimethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2,6-dimethyl-, 1-oxide: is a heterocyclic aromatic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 2 and 6 positions and an oxide group at the 1 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,6-dimethyl-, 1-oxide typically involves the oxidation of 2,6-dimethylpyrazine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide group at the 1 position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrazine-N,N’-dioxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalysts like manganese dioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Pyrazine-N,N’-dioxides.
Reduction: 2,6-Dimethylpyrazine.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
Chemistry: Pyrazine, 2,6-dimethyl-, 1-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: Pyrazine derivatives, including this compound, are investigated for their therapeutic potential. They are explored as candidates for the development of new antibiotics and anticancer drugs .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its aromatic properties. It is also employed in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of Pyrazine, 2,6-dimethyl-, 1-oxide involves its interaction with cellular targets, leading to various biological effects. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Another dimethyl derivative of pyrazine, differing in the position of the methyl groups.
Tetramethylpyrazine: Contains four methyl groups and is known for its antioxidant properties.
Pyrazine-N,N’-dioxide: A fully oxidized derivative of pyrazine.
Uniqueness: Pyrazine, 2,6-dimethyl-, 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural configuration imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .
Properties
IUPAC Name |
2,6-dimethyl-1-oxidopyrazin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(2)8(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGQTCYHTIPBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=[N+]1[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468634 |
Source
|
Record name | Pyrazine, 2,6-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31396-37-9 |
Source
|
Record name | Pyrazine, 2,6-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.